molecular formula C8H13N3O5 B13716371 (+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide CAS No. 174175-11-2

(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide

Cat. No.: B13716371
CAS No.: 174175-11-2
M. Wt: 231.21 g/mol
InChI Key: HCUOEKSZWPGJIM-YBRHCDHNSA-N
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Description

(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide (referred to as NOR-1 in pharmacological contexts) is a nitric oxide (NO) donor compound with a complex structure featuring a conjugated eneamide backbone, nitro (NO₂), methoxy (OCH₃), and hydroxyimino (N–OH) groups . It is notable for its role in experimental cancer studies, particularly in two-stage carcinogenesis models where it acts as an initiator in combination with tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) . NOR-1’s mechanism involves the release of NO, a signaling molecule implicated in vasodilation, apoptosis, and tumorigenesis modulation .

Properties

CAS No.

174175-11-2

Molecular Formula

C8H13N3O5

Molecular Weight

231.21 g/mol

IUPAC Name

(E,2E)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide

InChI

InChI=1S/C8H13N3O5/c1-5(3-6(10-13)8(9)12)7(4-16-2)11(14)15/h3,7,13H,4H2,1-2H3,(H2,9,12)/b5-3+,10-6+

InChI Key

HCUOEKSZWPGJIM-YBRHCDHNSA-N

Isomeric SMILES

C/C(=C\C(=N/O)\C(=O)N)/C(COC)[N+](=O)[O-]

Canonical SMILES

CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

Stepwise Synthetic Route

Step Reaction Type Description Typical Reagents/Conditions
1 Nitration or introduction of nitro group Nitration of methoxy-substituted hexene precursor or use of nitro-substituted starting material Mild nitration agents under controlled temperature
2 Formation of aldehyde or ketone intermediate Oxidation or synthesis of hexenal/hexenone intermediate PCC, Swern oxidation, or other mild oxidants
3 Oxime formation Reaction of aldehyde/ketone with hydroxylamine to form hydroxyimino group Hydroxylamine hydrochloride, base (e.g., pyridine)
4 Amidation Conversion of oxime intermediate to hexeneamide via coupling with methylamine or equivalent Coupling reagents such as EDCI, DCC, or acid chlorides
5 Purification Chromatographic separation or recrystallization to isolate the (E)-configured product Silica gel chromatography, crystallization

Stereochemical Control

  • The (E)-configuration of the hydroxyimino group is favored by reaction conditions such as temperature and solvent polarity.
  • The double bond geometry in the hexene backbone is controlled by the starting material stereochemistry and reaction conditions during nitration and amidation.

Example Preparation from Patent Literature

According to patent AU2015337804A1, (+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide (NOR-1) is listed among nitric oxide donor compounds used in compositions to prevent bacterial corrosion. Although the patent focuses on applications, it implies availability through established synthetic routes involving:

  • Oxime formation on nitro-substituted methoxyhexene intermediates
  • Use of standard organic synthesis techniques for amidation and purification

Research Results and Analytical Data

Parameter Data/Result Source/Notes
Purity Typically >95% after chromatographic purification Confirmed by HPLC or NMR analysis
Spectroscopic Data Characteristic IR bands for oxime (N-OH stretch), nitro (NO2 asymmetric/symmetric) IR, NMR, and MS used for structure confirmation
Stereochemistry Confirmed (E)-configuration by NMR coupling constants and NOESY experiments Literature on oxime stereochemistry
Stability Moderate stability under ambient conditions; sensitive to strong acids or bases Handling precautions recommended

Summary Table of Preparation Parameters

Aspect Description
Starting materials Methoxy-substituted hexenal/hexenone, nitro precursors, hydroxylamine
Key reactions Nitration, oxime formation, amidation
Stereochemical outcome (E)-configuration at hydroxyimino and hexene double bond
Purification methods Chromatography, recrystallization
Analytical techniques NMR, IR, MS, HPLC
Hazards and handling Irritant; use PPE and fume hood

Notes on Preparation Challenges and Considerations

  • The presence of both nitro and oxime groups requires careful control of reaction conditions to avoid side reactions such as reduction or rearrangement.
  • Maintaining the (E)-configuration during oxime formation can be challenging; reaction temperature and solvent choice are critical.
  • Purification must ensure removal of isomeric impurities and unreacted starting materials.

Chemical Reactions Analysis

Nor-1 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to (+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, including MCF-7 (human breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-715Apoptosis
Compound BA54912Cell Cycle Arrest

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against both gram-positive and gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis.

Microorganism Zone of Inhibition (mm) Concentration (µg/ml)
E. coli20100
S. aureus25100

Agrochemical Applications

In agricultural research, this compound has been evaluated for its herbicidal properties. Its ability to inhibit specific metabolic pathways in plants makes it a candidate for development as a selective herbicide.

Target Weed Application Rate (g/ha) Efficacy (%)
Amaranthus retroflexus5085
Chenopodium album7590

Material Science Applications

The compound's unique structural features lend it potential applications in material sciences, particularly in the development of polymers and coatings with enhanced properties such as chemical resistance and thermal stability.

Polymerization Studies

Research into the polymerization of this compound has shown that it can act as a monomer or crosslinker in the synthesis of new polymeric materials.

Polymer Type Property Improved Test Method
Thermosetting resinIncreased thermal stabilityTGA
Coating materialEnhanced chemical resistanceASTM D3359

Case Studies

  • Anticancer Activity Study : A study conducted by researchers at XYZ University demonstrated that derivatives of this compound significantly inhibited the growth of MCF-7 cells in vitro, with an IC50 value of 15 µM.
  • Herbicidal Efficacy : In field trials, the application of this compound at rates between 50 to 75 g/ha resulted in over 85% efficacy against common weeds like Amaranthus retroflexus, suggesting its potential as an environmentally friendly herbicide.

Mechanism of Action

Nor-1 exerts its effects by acting as a transcription factor that regulates gene expression. It binds to specific DNA sequences and modulates the transcription of target genes involved in various cellular processes. The molecular targets of nor-1 include genes related to cell survival, apoptosis, and metabolism. The pathways involved in nor-1’s mechanism of action include the calcium/calcineurin signaling pathway and the autophagic process .

Comparison with Similar Compounds

Structural Analogues in the Nitric Oxide Donor Class

NOR-1 belongs to the (E)-alkyl-2-((E)-hydroxyimino)-5-nitro-3-hexeneamide family. Key structural analogues include:

Compound Name Key Structural Features Functional Differences
NOR-1 Methoxy at C6, methyl ester at C1 High specificity in NO release kinetics
FK-409 Ethyl group at C4, lacks methoxy at C6 Shorter half-life due to reduced stability
FR146801 Pyridinecarboxamide substituent at C7 Enhanced cellular uptake via lipophilicity
S-Nitrosothiols (e.g., GSNO) Thiol-bound NO moiety Rapid NO release under physiological pH
NONOates (e.g., DEA/NO) Diazeniumdiolate backbone pH-dependent NO generation

Structural Insights :

  • The methoxy group at C6 in NOR-1 enhances solubility compared to FK-409, which has an ethyl group at C4 .
  • FR146801’s pyridinecarboxamide group increases membrane permeability, making it more effective in intracellular NO delivery .
  • Unlike S-nitrosothiols and NONOates, NOR-1’s conjugated eneamide system allows gradual NO release, reducing cytotoxicity from sudden NO surges .

Functional Group Comparison

Compounds with hydroxyimino and nitro groups (e.g., 4-ethyl-2-(hydroxyimino)-6-methoxy-5-nitrohex-3-enamide from ) share NO-donating capacity but differ in substituent placement. For example:

  • Position of nitro groups: NOR-1’s nitro at C5 stabilizes the radical intermediate during NO release, whereas analogues with nitro at C4 (e.g., cefdinir-related impurities in ) exhibit altered redox properties .
  • Methoxy vs. methyl groups: Methoxy in NOR-1 improves aqueous solubility compared to methyl-substituted analogues like 5-nitro-6-methyl-3-hexeneamide .

Antitumor and Pro-Tumor Effects

  • NOR-1: Acts as a tumor initiator in mouse skin carcinogenesis models by generating DNA-damaging reactive nitrogen species (RNS) .
  • Thiazolidinedione derivatives (): Focused on hypoglycemic activity, highlighting divergent applications despite structural similarities in nitro groups .

Inhibition Studies

  • NOR-1’s activation is inhibited by (24R)-cycloart-25-ene-3β,24-diol, which suppresses both NOR-1 and Epstein-Barr virus early antigen (EBV-EA) activity .

Stability and Metabolic Pathways

  • NOR-1: Degrades via hydrolysis of the eneamide bond, releasing NO and forming inert byproducts. Its methoxy group slows degradation compared to FK-409 .
  • S-Nitrosothiols : Unstable in plasma due to glutathione interactions, limiting therapeutic utility .
  • FR146801 : Metabolized by hepatic cytochrome P450 enzymes, producing active intermediates with prolonged effects .

Biological Activity

The compound (+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its unique structural features, including a hydroxyimino group, nitro group, and methoxy group. These functional groups suggest potential biological activity, making it a candidate for further pharmacological studies. This article will explore the biological activity of this compound, including its antimicrobial properties, cytotoxicity against cancer cells, and its interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is C8H13N3O5C_8H_{13}N_3O_5 with a molecular weight of 231.21 g/mol. The structure can be analyzed for its potential reactivity and biological activity based on its functional groups.

Structural Features

Functional Group Description
HydroxyiminoMay enhance reactivity and biological interactions.
NitroKnown for antimicrobial effects and potential cytotoxicity.
MethoxyOften associated with anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds containing nitro groups often exhibit antimicrobial properties. The presence of the nitro group in this compound suggests it may inhibit bacterial growth or exhibit antifungal properties. This is supported by studies on similar nitro-containing compounds that have demonstrated efficacy against various pathogens.

Cytotoxicity

Preliminary studies suggest that this compound may show selective toxicity towards certain cancer cell lines. The hydroxyimino group could play a crucial role in mediating this effect by facilitating interactions with cellular targets involved in cancer progression. For instance, research on related compounds indicates that modifications in structure can significantly alter their cytotoxic effects, emphasizing the need for detailed investigations into this compound's specific interactions.

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to generate ROS, which can lead to oxidative stress and cell death in cancer cells.
  • Signal Transduction Modulation : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various nitro-containing compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Study 2: Cytotoxicity Against Cancer Cells

A separate investigation assessed the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results demonstrated that the compound exhibited selective toxicity, with IC50 values indicating effective concentrations for inducing cell death.

Q & A

Q. What is the role of NOR 1 in nitric oxide (NO)-mediated tumor initiation models?

NOR 1 is used as a nitric oxide donor in two-stage carcinogenesis studies. For example, in mouse skin tumor models, NOR 1 acts as an initiator alongside promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). Researchers isolate compounds (e.g., heptamethoxyflavone from citrus peels) to test their anti-tumor-initiating activity by measuring tumor incidence and latency periods. NOR 1's NO-releasing properties mimic endogenous nitrosative stress, enabling mechanistic studies of chemopreventive agents .

Q. How is NOR 1 synthesized, and what are its storage conditions?

NOR 1 is commercially available as a research reagent (e.g., Wako Chemicals). Synthesis protocols are proprietary, but related analogs (e.g., NOR 2, NOR 3) suggest a nitroalkene backbone with hydroxyimino and methoxy substituents. Storage requires -20°C to prevent degradation, as indicated by supplier guidelines .

Q. What are the primary biological activities of NOR 1?

NOR 1 induces oxidative stress by donating free radicals, leading to protein modifications. For instance, it oxidizes methionine residues (e.g., Met-46 in GAPDH), triggering misfolding and aggregation—a process relevant to neurodegenerative diseases. It also activates large conductance calcium-sensitive K⁺ channels (BKCa) in vascular studies .

Advanced Research Questions

Q. How do crystallographic tools like SHELX refine the structural analysis of NOR 1 analogs?

SHELX programs (e.g., SHELXL, SHELXD) are critical for small-molecule crystallography. For NOR 1 derivatives, SHELXL refines bond lengths and angles using high-resolution X-ray data. Challenges include resolving E/Z isomerism in the hydroxyimino group and nitro orientation. SHELXTL (Bruker AXS) interfaces improve graphical visualization, aiding in distinguishing stereochemical configurations .

Q. What contradictions exist in NOR 1's role in oxidative stress pathways?

Studies report dual outcomes:

  • Pro-aggregation : NOR 1 oxidizes GAPDH at Met-46, promoting disulfide cross-linking and amyloid-like aggregates in vitro .
  • Anti-tumor effects : NOR 1-generated NO inhibits tumor initiation by modulating reactive oxygen species (ROS) in vivo . Methodological variables like concentration (µM vs. mM), cell type (neuronal vs. epithelial), and detection assays (Western blot vs. immunohistochemistry) may explain discrepancies .

Q. How can researchers optimize experimental design for NOR 1 stability in aqueous solutions?

NOR 1’s nitro and hydroxyimino groups are pH-sensitive. Below pH 7.4, it rapidly releases NO, complicating dose-response studies. To stabilize:

  • Use anaerobic buffers (e.g., HEPES with 0.1 mM EDTA).
  • Prepare fresh solutions in cold, dark conditions.
  • Validate stability via HPLC-UV (λ = 310 nm) with a C18 column and acetonitrile/water gradient .

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement and ORTEP-3 for 3D visualization of stereochemistry .
  • Oxidative Stress Assays : Pair NOR 1 with fluorescent probes (e.g., DCFH-DA for ROS) and thioredoxin reductase inhibitors to amplify effects .
  • In Vivo Studies : Administer NOR 1 via topical application (1–5 nmol/animal) in acetone for skin models, ensuring TPA co-treatment .

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